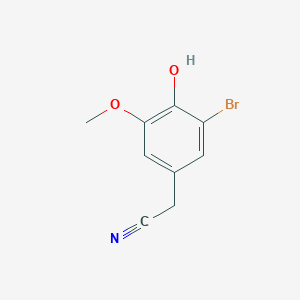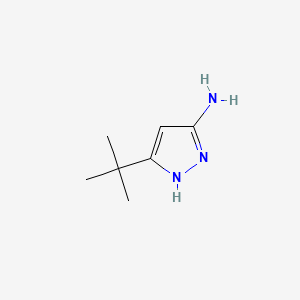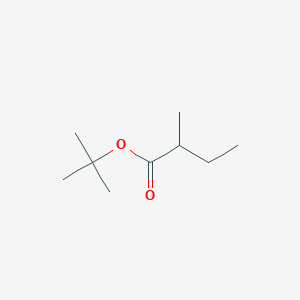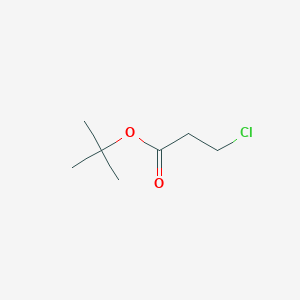
hept-6-yn-2-one
Overview
Description
Hept-6-yn-2-one is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. HIV-1 Inhibition
6-Heptyn-2-one derivatives have shown promise in inhibiting HIV-1. The compound 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a novel 6-substituted acyclouridine derivative, is particularly notable for its potent and selective inhibition of HIV-1 replication in various cell cultures. This derivative does not interact with HIV-1 reverse transcriptase in the same way as dideoxynucleoside 5'-triphosphates, such as azidothymidine, suggesting a unique mechanism of action that warrants further study (Baba et al., 1989).
2. Atmospheric Chemistry
In the field of atmospheric chemistry, compounds like 6-methyl-5-hepten-2-one, an atmospheric reaction product of linalool, have been studied. Their reactions with OH radicals, NO3 radicals, and O3 provide insights into atmospheric processes. Such studies are crucial for understanding the chemical dynamics of the atmosphere and the impact of various compounds on air quality and climate (Smith et al., 1996).
3. Molecular Calculations in Drug Design
Molecular calculations on the conformations of HEPT derivatives have aided in understanding their interactions with HIV-1 reverse transcriptase. Such studies are vital in drug design, allowing for the optimization of molecular structures to enhance therapeutic efficacy (Lawtrakul et al., 1999).
4. Catalysis
Studies in catalysis have explored the hydrogenation of 6-methyl-5-hepten-2-one over nano-nickel catalysts. Surface organometallic chemistry modification techniques have been applied to tune the selectivity of these catalysts, demonstrating the potential of 6-methyl-5-hepten-2-one derivatives in synthetic applications (Zienkiewicz-Machnik et al., 2017).
5. Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies of HEPT derivatives have been conducted to understand their anti-HIV-1 properties better. These studies involve molecular docking and predictive 3D-QSAR models, contributing significantly to the design of new NNRTIs (He Yan, 2005).
6. Electroreductive Cyclization
The electroreductive cyclization of compounds like hept-6-en-2-one has been examined using computational methods. Such studies shed light on the regio- and stereoselectivities of these reactions, contributing to the field of organic synthesis and offering insights into the mechanisms of electrochemical reactions (Kise, 2004).
7. Antimicrobial Potency
Research on 6-azabicyclo[3.2.0]hept-2-ene derivatives highlights their potential as anti-bacterial agents and β-lactamase inhibitors. This application is critical in addressing the growing issue of antibiotic resistance (Singh & Cooper, 1994).
8. Fruit Metabolism Analysis
The compound 6-methyl-5-hepten-2-one has been studied for its role in fruit metabolism. It serves as an important flavor component derived from carotenoid, and its analysis in fruits like tomatoes helps in understanding consumer preferences and fruit quality (Zhou et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
6-Heptyn-2-one has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Heptyn-2-one has been shown to modulate the activity of certain transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation . Moreover, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolites through different pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Heptyn-2-one can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Heptyn-2-one can undergo degradation under certain conditions, leading to the formation of various degradation products . These products can have different biological activities, which may contribute to the overall effects of 6-Heptyn-2-one in in vitro or in vivo studies. Additionally, the long-term exposure to 6-Heptyn-2-one can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Heptyn-2-one vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For instance, studies have shown that high doses of 6-Heptyn-2-one can lead to liver toxicity in animal models, characterized by elevated levels of liver enzymes and histopathological changes . Additionally, threshold effects have been observed, where certain biological responses are only triggered at specific dosage levels.
Transport and Distribution
The transport and distribution of 6-Heptyn-2-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cells, 6-Heptyn-2-one can bind to intracellular proteins, which can influence its localization and accumulation. Additionally, its distribution within tissues can be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of 6-Heptyn-2-one can influence its activity and function. It can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, 6-Heptyn-2-one can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.
Properties
IUPAC Name |
hept-6-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDAEDXXFPPLQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336933 | |
| Record name | 6-Heptyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928-39-2 | |
| Record name | 6-Heptyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when the lithium salt of the tosylhydrazone of 6-heptyn-2-one is heated?
A1: When the lithium salt of the tosylhydrazone of 6-heptyn-2-one is pyrolyzed between 150°C and 200°C, it doesn't directly form the corresponding carbene. Instead, the reaction yields a mixture of four products []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1268067.png)











